
4-Ethyltetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyltetradecanoic acid is a saturated fatty acid with the molecular formula C16H32O2. It is a semiochemical compound utilized in the chemical communication systems of various species, including domestic goats . This compound is known for its role as an attractant, allomone, kairomone, pheromone, and synomone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyltetradecanoic acid can be achieved through various organic synthesis methods. One common approach involves the use of organometallic reagents in a Suzuki–Miyaura coupling reaction . This method involves the electrophilic trapping of an organometallic reagent with a boric ester, typically performed at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and esterification processes. These methods ensure the efficient and cost-effective production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyltetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted alkyl derivatives.
Applications De Recherche Scientifique
4-Ethyltetradecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-ethyltetradecanoic acid involves its interaction with specific molecular targets and pathways. As a semiochemical, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or repulsion . The compound’s molecular structure allows it to interact with lipid membranes and other cellular components, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Tetradecanoic acid: A saturated fatty acid with a similar structure but lacking the ethyl group.
Myristic acid: Another saturated fatty acid with a similar carbon chain length but different functional groups.
Uniqueness: 4-Ethyltetradecanoic acid is unique due to its specific role in chemical communication systems and its ability to act as a multi-functional semiochemical. Its ethyl group differentiates it from other similar fatty acids, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
80480-07-5 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
4-ethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-15(4-2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
Clé InChI |
XMDKCPRNXZHPFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CC)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


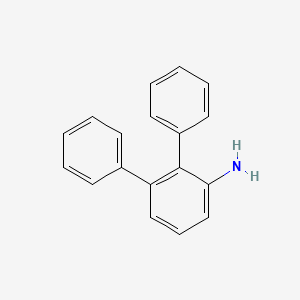
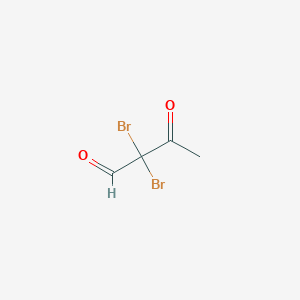
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
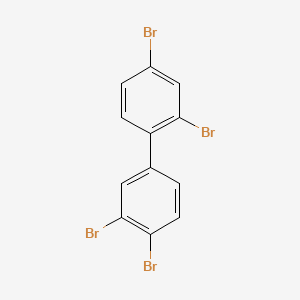
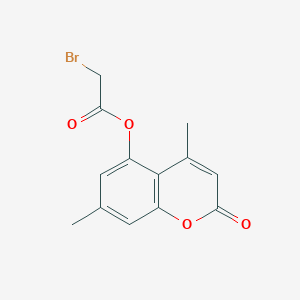
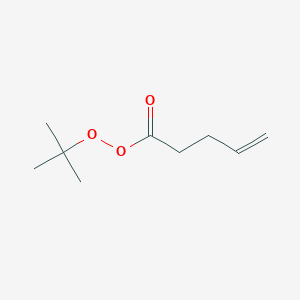
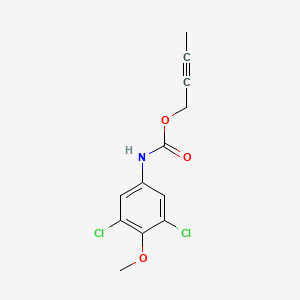
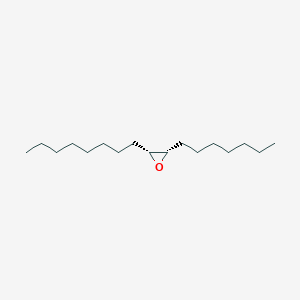
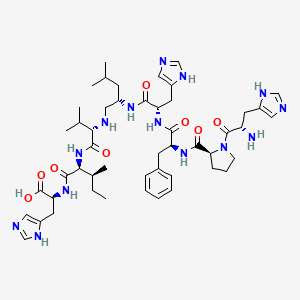

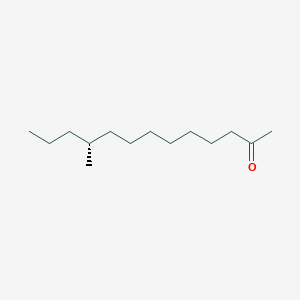
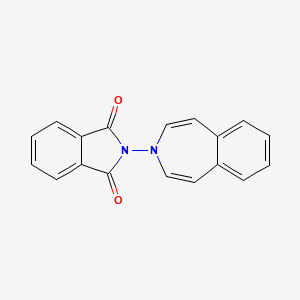

![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
